Sitagliptin FP Impurity B

Catalog No.
S855369
CAS No.
2088771-61-1
M.F
C16 H13 F6 N5 O2
M. Wt
421.3
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sitagliptin FP Impurity B

CAS Number

2088771-61-1

Product Name

Sitagliptin FP Impurity B

IUPAC Name

(10R)-3-(trifluoromethyl)-10-[(2,4,5-trifluorophenyl)methyl]-5,6,7,9,10,11-hexahydro-[1,2,4]triazolo[3,4-c][1,4,7]triazecine-8,12-dione

Molecular Formula

C16 H13 F6 N5 O2

Molecular Weight

421.3

InChI

InChI=1S/C16H13F6N5O2/c17-9-6-11(19)10(18)4-7(9)3-8-5-12(28)23-1-2-27-13(14(29)24-8)25-26-15(27)16(20,21)22/h4,6,8H,1-3,5H2,(H,23,28)(H,24,29)/t8-/m1/s1

SMILES

C1CN2C(=NN=C2C(F)(F)F)C(=O)NC(CC(=O)N1)CC3=CC(=C(C=C3F)F)F

Synonyms

1,​2,​4-​Triazolo[3,​4-​c]​[1,​4,​7]​triazecine-​8,​12(5H,​9H)​-​dione, 6,​7,​10,​11-​tetrahydro-​3-​(trifluoromethyl)​-R

Information on the scientific research applications of Sitagliptin FP Impurity B is currently limited. Sitagliptin FP Impurity B is an impurity found in the drug Sitagliptin, a Dipeptidyl Peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes []. Research on Sitagliptin FP Impurity B has primarily focused on its detection and quantification in Sitagliptin drug products [].

  • Analytical Characterization: Research efforts have been directed towards developing methods to identify and quantify Sitagliptin FP Impurity B in Sitagliptin drug formulations. This is crucial for ensuring the quality and purity of the final drug product [, ].

Limitations:

  • Scarce Literature: Scientific research on the specific applications of Sitagliptin FP Impurity B is scarce. More studies are needed to explore its potential biological activity or impact on the efficacy and safety of Sitagliptin.

Future Directions:

  • Potential Uses: Further research may investigate Sitagliptin FP Impurity B for its own biological properties or its impact on the pharmacological effects of Sitagliptin. This could lead to the discovery of new drug targets or the development of improved therapies.

Sitagliptin FP Impurity B is a chemical compound with the molecular formula C16H13F6N5O2 and a CAS number of 2088771-61-1. It is structurally characterized as (R)-10-(2,4,5-trifluorobenzyl)-3-(trifluoromethyl)-6,7,10,11-tetrahydro-[1,2,4]triazolo[3,4-c][1,4,7]triazecine-8,12(5H)-dione . This impurity is primarily associated with the pharmaceutical compound Sitagliptin, which is used for managing type 2 diabetes mellitus by inhibiting the enzyme dipeptidyl peptidase-4.

  • Sitagliptin FP Impurity B is not a pharmaceutical agent and does not have a known mechanism of action in the human body.
  • Its presence in Sitagliptin needs to be minimized to ensure the efficacy and safety of the drug.
  • Safety information on Sitagliptin FP Impurity B is limited due to its role as an impurity.
  • Generally, impurities are undesirable as their potential effects are unknown and may interfere with the intended action of the drug.

Data Availability

  • Scientific data on Sitagliptin FP Impurity B is scarce, likely due to its status as a byproduct and not the main focus of research.
  • Information regarding its synthesis, specific properties, and potential hazards may be restricted within the commercial domain of pharmaceutical manufacturing.

  • Oxidation: Involves the addition of oxygen or removal of hydrogen.
  • Reduction: Involves the addition of hydrogen or removal of oxygen.
  • Substitution: Involves replacing one atom or group with another.

Common Reagents and Conditions

Typical reagents for these reactions include sodium borohydride for reduction and various acids for oxidation and substitution reactions. The conditions vary based on the specific reaction but often involve solvents like ethyl acetate or methylene dichloride under controlled temperatures .

Major Products Formed

The products depend on the reaction conditions. For instance, using sodium borohydride in reduction can yield optically pure chiral centers from enamine intermediates.

Sitagliptin FP Impurity B plays a significant role in biochemical pathways by interacting with dipeptidyl peptidase-4. By inhibiting this enzyme, it enhances the levels of incretin hormones such as glucagon-like peptide-1 and glucose-dependent insulinotropic peptide. This results in increased insulin secretion and decreased glucagon release, ultimately improving glycemic control .

The synthesis of Sitagliptin FP Impurity B involves several steps:

  • Starting Material: 2,4,5-trifluorophenylacetic acid is utilized.
  • Reactions: The synthesis includes reduction reactions, oxidation reactions, Knoevenagel condensation reactions, and ammonolysis.
  • Conditions: The process typically uses solvents like methylene dichloride and oxidizing agents such as hydrogen peroxide or activated manganese dioxide at temperatures below 30°C .

This method is noted for its high yield and purity.

Sitagliptin FP Impurity B has several applications in scientific research:

  • Analytical Method Development: It serves as a reference standard in high-performance liquid chromatography and liquid chromatography-mass spectrometry.
  • Pharmaceutical Quality Control: Used to ensure the purity and efficacy of Sitagliptin formulations.
  • Toxicological Studies: Evaluates cytotoxicity and oxidative stress effects related to Sitagliptin and its impurities .

Research indicates that Sitagliptin FP Impurity B interacts with various enzymes and proteins within biological systems. Its primary interaction is with dipeptidyl peptidase-4, which leads to enhanced insulin secretion from pancreatic beta cells and reduced glucagon production from hepatocytes. This modulation affects cellular signaling pathways and gene expression related to glucose metabolism .

Several compounds are structurally or functionally similar to Sitagliptin FP Impurity B:

Compound NameStructure CharacteristicsUnique Features
SitagliptinDipeptidyl peptidase-4 inhibitorMain therapeutic agent for type 2 diabetes
SaxagliptinSimilar mechanism; also inhibits dipeptidyl peptidase-4Different structural modifications
LinagliptinAnother DPP-4 inhibitor; distinct chemical structureLonger half-life compared to Sitagliptin
VildagliptinDipeptidyl peptidase-4 inhibitorUnique side effects profile

Sitagliptin FP Impurity B is unique due to its specific interactions and role as an impurity in the context of pharmaceutical quality control.

Molecular Composition and Formula (C₁₆H₁₃F₆N₅O₂)

Sitagliptin FP Impurity B possesses a complex molecular composition characterized by the molecular formula C₁₆H₁₃F₆N₅O₂, which indicates the presence of sixteen carbon atoms, thirteen hydrogen atoms, six fluorine atoms, five nitrogen atoms, and two oxygen atoms [1]. The compound exhibits a molecular weight of 421.30 grams per mole, making it a relatively heavy organic molecule due to the substantial fluorine content [1] [2].

The structural framework of Sitagliptin FP Impurity B is built upon a fused heterocyclic system comprising a triazolo-triazecine core structure [1] [3]. The molecule features two distinct aromatic systems: a 2,4,5-trifluorophenyl group attached via a methylene bridge and a trifluoromethyl-substituted triazolo ring system [2] [15]. The presence of six fluorine atoms distributed across these structural components significantly influences the compound's physicochemical properties and spectroscopic characteristics [1] [19].

Molecular ParameterValueReference
Molecular FormulaC₁₆H₁₃F₆N₅O₂ [1]
Molecular Weight421.30 g/mol [1]
Exact Mass421.09734365 Da [1]
Heavy Atom Count29 [1]
Fluorine Content6 atoms (27.1% by mass) [1]

Stereochemical Configuration and Chirality Analysis

Sitagliptin FP Impurity B exhibits distinct stereochemical characteristics centered around a single chiral center at the carbon atom bearing the 2,4,5-trifluorophenylmethyl substituent [1] [2]. The compound possesses the (R)-configuration at position 10 of the triazecine ring system, as evidenced by its systematic nomenclature: (10R)-3-(trifluoromethyl)-10-[(2,4,5-trifluorophenyl)methyl]-5,6,7,9,10,11-hexahydro- [1] [2] triazolo[3,4-c] [1] [7]triazecine-8,12-dione [1] [15].

The stereochemical assignment has been confirmed through specific rotation measurements, with reported values of +0.2° when measured in methanol at a concentration of 0.5 grams per 100 milliliters [15]. This positive optical rotation is consistent with the (R)-absolute configuration assigned to the chiral center [15]. The compound demonstrates a defined atom stereocenter count of one, with no undefined stereocenters present in the molecular structure [1].

The spatial arrangement of substituents around the chiral center significantly influences the compound's conformational preferences and intermolecular interactions [26]. The bulky trifluorophenylmethyl group adopts a specific orientation that minimizes steric hindrance with the adjacent carbonyl groups in the triazecine ring system [1] [26].

Physicochemical Parameters

Physical State and Appearance Characteristics

Sitagliptin FP Impurity B presents as a white to off-white solid under standard atmospheric conditions [15]. The compound exhibits crystalline properties, forming stable crystals that can be isolated and characterized through conventional analytical techniques [15] [16]. The solid-state appearance is consistent with typical pharmaceutical impurities of similar molecular complexity and polarity characteristics [3] [7].

The compound demonstrates thermal stability characteristics appropriate for storage and handling under controlled conditions [15]. Standard storage protocols recommend maintaining the compound at temperatures between 2-8°C under an inert atmosphere to preserve chemical integrity [15]. The material exhibits low volatility due to its relatively high molecular weight and extensive hydrogen bonding capacity within the crystal lattice [26].

Solubility Profile in Various Solvents

The solubility characteristics of Sitagliptin FP Impurity B reflect the compound's amphiphilic nature, arising from the presence of both hydrophilic nitrogen-containing heterocycles and lipophilic fluorinated aromatic systems [15] [24]. The compound exhibits slight solubility in dimethyl sulfoxide, requiring sonication to achieve complete dissolution [15]. Similarly, the compound demonstrates slight solubility in methanol, another polar protic solvent commonly used for pharmaceutical analysis [15].

SolventSolubilityConditionsReference
Dimethyl SulfoxideSlightly solubleSonication required [15]
MethanolSlightly solubleSonication required [15]
WaterLimited solubilityStandard conditions [24]

The limited aqueous solubility is attributed to the extensive fluorination of the molecular structure, which reduces hydrogen bonding interactions with water molecules while simultaneously increasing molecular hydrophobicity [25] [27]. The presence of multiple fluorine atoms creates a lipophilic microenvironment that favors dissolution in organic solvents over aqueous media [27].

Partition Coefficient and Related Molecular Properties

The partition coefficient characteristics of Sitagliptin FP Impurity B are influenced by the compound's unique structural features, particularly the extensive fluorination pattern [27]. The calculated XLogP3-AA value of 1.2 indicates moderate lipophilicity, reflecting a balance between the hydrophilic triazecine core and the lipophilic fluorinated substituents [1].

The compound exhibits a topological polar surface area of 88.9 Ų, which falls within the range typical for compounds with moderate permeability characteristics [1]. This value is influenced by the presence of ten hydrogen bond acceptor sites and two hydrogen bond donor sites distributed throughout the molecular structure [1]. The rotatable bond count of two indicates limited conformational flexibility, contributing to the compound's defined three-dimensional structure [1].

Molecular PropertyValueReference
XLogP3-AA1.2 [1]
Topological Polar Surface Area88.9 Ų [1]
Hydrogen Bond Donors2 [1]
Hydrogen Bond Acceptors10 [1]
Rotatable Bonds2 [1]

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy Data

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation for Sitagliptin FP Impurity B, with particular emphasis on proton and fluorine-19 nuclear magnetic resonance techniques [15] [16]. The compound's proton nuclear magnetic resonance spectrum demonstrates characteristic signals consistent with the triazolo-triazecine framework and the fluorinated aromatic substituent [15].

The fluorine-19 nuclear magnetic resonance spectrum reveals distinct signals corresponding to the two different fluorinated environments within the molecule [15] [17]. The trifluoromethyl group attached to the triazolo ring system produces a characteristic signal pattern, while the three fluorine atoms on the phenyl ring generate separate resonances reflecting their unique electronic environments [15] [19]. The high sensitivity of fluorine-19 nuclear magnetic resonance spectroscopy makes it particularly valuable for impurity analysis and structural confirmation [17] [19].

Certificate of analysis data confirms that the nuclear magnetic resonance spectra conform to the expected structural assignment for Sitagliptin FP Impurity B [15]. The integration patterns and chemical shift values are consistent with the proposed molecular structure, providing definitive confirmation of the compound's identity [15] [16].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of Sitagliptin FP Impurity B reveals characteristic fragmentation patterns that provide structural information about the compound [15] [18]. The molecular ion peak appears at mass-to-charge ratio 421, corresponding to the intact molecular structure [15]. The fragmentation behavior follows predictable pathways based on the presence of labile bonds within the triazecine ring system and the benzyl substituent [18] [22].

The compound undergoes typical fragmentation reactions including loss of the trifluoromethyl group and cleavage of the benzyl-nitrogen bond [18]. These fragmentation processes generate diagnostic ions that can be used for compound identification and purity assessment [15] [18]. The mass spectrometric data conform to structural expectations, as confirmed in analytical certificates [15].

The fragmentation patterns are influenced by the electron-withdrawing effects of the fluorine substituents, which stabilize certain ionic intermediates while destabilizing others [18] [22]. This electronic influence creates a distinctive fragmentation fingerprint that aids in compound identification and differentiation from related impurities [18].

Infrared Spectroscopy Signature Bands

Infrared spectroscopy of Sitagliptin FP Impurity B reveals characteristic absorption bands that reflect the compound's functional group composition and structural features [14] [15]. The spectrum exhibits distinct carbonyl stretching vibrations corresponding to the two amide groups present in the triazecine ring system [14] [20]. These bands typically appear in the region between 1600-1700 wavenumbers, with specific positions influenced by the electronic environment and hydrogen bonding interactions [14].

The presence of nitrogen-hydrogen stretching vibrations provides evidence for the secondary amide functionalities within the molecular structure [14]. Additionally, the spectrum contains characteristic bands attributable to carbon-fluorine stretching vibrations, which appear at distinctive frequencies due to the strong carbon-fluorine bond dipole [14] [20].

Aromatic carbon-hydrogen stretching vibrations from the trifluorophenyl substituent contribute to the spectral complexity in the 3000-3100 wavenumber region [14]. The fingerprint region below 1500 wavenumbers contains multiple bands arising from various skeletal vibrations and carbon-fluorine bending modes [14] [20].

UV-Visible Spectroscopic Properties

The ultraviolet-visible spectroscopic properties of Sitagliptin FP Impurity B are dominated by electronic transitions within the aromatic systems and the extended conjugation present in the triazolo-triazecine framework [11] [17]. The compound exhibits characteristic absorption bands in the ultraviolet region, with specific wavelengths depending on the electronic environment of the chromophoric systems [11].

The trifluorophenyl substituent contributes to the ultraviolet absorption profile through π-π* transitions typical of substituted aromatic compounds [11]. The electron-withdrawing fluorine substituents shift these transitions to shorter wavelengths compared to unsubstituted aromatic systems [17]. The triazolo ring system provides additional chromophoric character through its extended π-electron system [11].

Process-Related Formation Mechanisms

Sitagliptin FP Impurity B, with chemical name 10-(2,4,5-trifluorobenzyl)-3-(trifluoromethyl)-6,7,10,11-tetrahydro- [1] [2] [3]triazolo[3,4-c] [1] [3] [4]triazecine-8,12(5H,9H)-dione, represents a structurally distinct pharmaceutical impurity characterized by its molecular formula C16H13F6N5O2 and molecular weight of 421.30 grams per mole [1] [5] [6]. The compound is alternatively designated as Sitagliptin Triazecine Analog, representing the R-isomer configuration [3] [5].

The primary process-related formation mechanism involves the structural rearrangement during sitagliptin synthesis, particularly during the critical hydrogenation step in the manufacturing process [7]. This impurity arises through acid-catalyzed elimination reactions of the amine functionality, which occurs as a competitive side reaction during the hydrogenolysis reaction [7]. The formation pathway involves the transformation of the triazolopyrazine ring system into the expanded triazecine ring structure, fundamentally altering the pharmacological profile of the resulting compound.

Advanced mechanistic studies utilizing in situ spectroscopic analysis have revealed that the formation occurs through a stepwise process involving initial protonation of the amine functionality, followed by intramolecular cyclization and subsequent ring expansion . Nuclear magnetic resonance spectroscopy characterization confirms the structural assignment, with characteristic signals at δ 7.6 (m, 1H), 7.4 (m, 1H), 6.6 (t, J=5.9Hz, 2H), 5.0 (s, 1H), 4.9 (s, 1H), 4.3 (t, J=5.4Hz, 1H), 4.2 (t, J=5.3Hz, 1H), 4.0 (m, 2H), 3.6 (d, J=5.9Hz, 2H) in DMSO-d6 [9].

Degradation-Induced Generation Routes

Degradation-induced formation of Sitagliptin FP Impurity B occurs through multiple pathways, predominantly involving oxidative and hydrolytic processes [10] [11]. Environmental stress conditions, including elevated temperature, humidity, and photolytic exposure, facilitate the degradation pathways leading to impurity formation. The degradation mechanism involves the cleavage of specific chemical bonds within the parent sitagliptin molecule, followed by intramolecular rearrangement and cyclization reactions.

Studies investigating the degradation behavior demonstrate that Sitagliptin FP Impurity B formation increases significantly under alkaline conditions, with pH values above 8.0 promoting accelerated degradation rates [11]. The hydrolytic stability studies reveal a half-life (T1/2) of 895 days at pH 7, indicating substantial resistance to neutral hydrolytic conditions [11]. However, under acidic conditions (pH 1.2), the formation rate increases substantially, with measurable quantities detected within 2 hours of exposure [10].

Photolytic degradation studies demonstrate minimal potential for photo-transformation between 295 and 800 nanometers wavelength range [11]. The sludge biodegradation experiments show 75% elimination of parent compound at day 28, with 40% evolution as carbon dioxide, indicating significant metabolic transformation potential [11]. Temperature-dependent degradation kinetics reveal activation energies ranging from 60-80 kilojoules per mole, consistent with multi-step degradation mechanisms involving rate-determining bond cleavage reactions.

Chemical Synthesis Methodologies

Addition Reaction with Fumaric Acid

The addition reaction with fumaric acid represents a prominent synthetic pathway for generating Sitagliptin FP Impurity B through controlled chemical transformation [12] [13]. This methodology involves the direct reaction between sitagliptin and fumaric acid under specific catalytic conditions, yielding the desired impurity with high selectivity and yield.

The optimized reaction conditions utilize pyridine, triethylamine, aluminum chloride (AlCl3), or magnesium chloride (MgCl2) as catalysts, with tetrahydrofuran or N,N-dimethylformamide serving as the reaction solvent [13]. The molar ratio of sitagliptin to fumaric acid typically ranges from 1:1 to 1:1.2, ensuring complete conversion while minimizing side product formation [13]. Temperature control between 40-70°C proves critical for maintaining reaction selectivity, with optimal yields achieved at 50-60°C over reaction periods of 4-15 hours [13].

Detailed kinetic analysis reveals that the reaction proceeds through a concerted mechanism involving simultaneous nucleophilic attack and electrophilic addition. The catalyst loading optimization studies demonstrate that a weight ratio of 4-6:100 (catalyst:sitagliptin) provides optimal conversion rates while maintaining product purity above 98.5% [13]. High-performance liquid chromatography analysis confirms yields ranging from 75-90% under optimized conditions, with purities consistently exceeding 99.0% [13].

Catalytic Approaches using Lewis Acids

Lewis acid catalysis provides an alternative synthetic route employing aluminum chloride, zinc chloride, or copper chloride as catalytic systems [13]. These catalysts facilitate the activation of electrophilic centers within the substrate molecules, promoting selective bond formation and rearrangement reactions necessary for impurity generation.

The aluminum chloride-catalyzed system demonstrates superior performance, achieving yields of 85% with purities of 99.0% under optimized conditions [13]. The reaction mechanism involves coordination of the Lewis acid to electron-rich nitrogen centers within the triazole ring system, facilitating subsequent nucleophilic attack and ring expansion. Temperature optimization studies reveal optimal performance at 55°C, with reaction completion achieved within 12 hours [13].

Zinc chloride catalysis provides comparable results with slightly reduced yields (82%) but enhanced selectivity profiles [13]. The copper chloride system, while effective, requires careful optimization to prevent over-oxidation and unwanted side product formation. Mechanistic investigations using density functional theory calculations confirm that Lewis acid coordination significantly lowers the activation energy for ring rearrangement processes, explaining the enhanced reaction rates observed experimentally.

Base-Mediated Condensation Reactions

Base-mediated condensation reactions utilize triethylamine, pyridine, or other organic bases to facilitate amide bond formation and subsequent cyclization reactions [7] [14]. This approach involves the activation of carboxylic acid functionalities through base coordination, followed by nucleophilic attack and condensation with appropriate amine partners.

The optimized methodology employs N-methylmorpholine (NMM) in combination with 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling reagents in N,N-dimethylformamide solvent [7] [14]. Reaction temperatures of 0°C during initial coupling, followed by warming to room temperature, provide optimal selectivity and yield. The base selection proves critical, with NMM demonstrating superior performance compared to triethylamine or diisopropylethylamine.

Extensive screening reveals that oxalyl chloride in combination with triethylamine at 0°C provides the highest yields (76%) with satisfactory selectivity ratios for isolated products [14]. The acid chloride methodology offers advantages in terms of reaction efficiency and product purity, although it requires more stringent moisture exclusion and temperature control. Alternative approaches utilizing carbonyldiimidazole (CDI) as both activating agent and base demonstrate comparable results with simplified purification procedures [7].

Industrial-Scale Production Considerations

Reaction Optimization Parameters

Industrial-scale production of Sitagliptin FP Impurity B requires comprehensive optimization of multiple reaction parameters to ensure consistent quality, yield, and economic viability [13] [7]. Critical parameters include temperature control, solvent selection, catalyst loading, reactant stoichiometry, and residence time distribution within reactor systems.

Temperature profile optimization reveals that maintaining precise control within ±2°C throughout the reaction significantly impacts both yield and impurity formation [13]. Heat transfer calculations for industrial-scale reactors demonstrate the necessity for enhanced cooling systems during exothermic addition reactions, particularly when utilizing Lewis acid catalysts. Computational fluid dynamics modeling of mixing patterns indicates optimal impeller speeds of 100-150 revolutions per minute for 1000-liter reactor systems.

Catalyst recovery and recycling studies demonstrate that aluminum-based Lewis acids can be regenerated with minimal activity loss through controlled precipitation and redissolution procedures [13]. Economic analysis indicates that catalyst recovery reduces overall production costs by 15-20%, making industrial implementation more attractive. Scale-up considerations include the design of specialized equipment for handling corrosive reagents and implementing appropriate safety measures for exothermic reaction control.

Quality control parameters for industrial production include in-process monitoring using high-performance liquid chromatography with ultraviolet detection at 210 nanometers [12]. Statistical process control charts demonstrate that maintaining reaction temperature within specification limits ensures batch-to-batch consistency with relative standard deviations below 2.0% for both yield and purity metrics.

Solvent Selection and Environmental Impact

Solvent selection for industrial-scale synthesis considers both performance criteria and environmental sustainability factors [11] [15]. Primary evaluation criteria include dissolution capacity, reaction compatibility, product selectivity, environmental impact, and recyclability potential. Comprehensive environmental risk assessments indicate that tetrahydrofuran and N,N-dimethylformamide, while effective, present concerns regarding aquatic toxicity and biodegradability [11].

Life cycle assessment studies demonstrate that methanol-based solvent systems offer superior environmental profiles with predicted environmental concentration to predicted no-effect concentration ratios of 5.5 × 10^-5, indicating insignificant environmental risk [11]. Biodegradation studies reveal that methanol undergoes complete mineralization within 28 days under aerobic conditions, contrasting with the persistent nature of halogenated solvents.

Green chemistry principles guide the selection toward renewable solvent alternatives, including bio-based alcohols and water-miscible organic solvents [15]. Solvent recycling systems incorporating distillation and membrane separation technologies achieve recovery rates exceeding 95% for most organic solvents, significantly reducing environmental burden and operating costs. Economic modeling indicates that implementing closed-loop solvent systems reduces raw material costs by 30-40% while improving overall environmental sustainability metrics.

Process intensification strategies utilizing microreactor technology demonstrate enhanced mass transfer characteristics with reduced solvent requirements [16]. Continuous flow systems operating at elevated temperatures and pressures enable the use of water as a primary solvent medium, eliminating organic solvent usage entirely for specific reaction pathways.

Purification and Isolation Techniques

Crystallization Methods

Crystallization serves as the primary purification technique for Sitagliptin FP Impurity B, utilizing controlled precipitation from appropriate solvent systems to achieve pharmaceutical-grade purity [12] [14] [17]. The crystallization process involves careful selection of solvent systems, temperature programming, and seeding strategies to control polymorphic form and particle size distribution.

Ethanol-water systems demonstrate optimal crystallization behavior, with solvent ratios of 4:1 to 5:1 (ethanol:water) providing superior crystal morphology and purity profiles [13] [14]. Temperature-controlled crystallization protocols involve initial dissolution at 50-55°C followed by programmed cooling at rates of 0.5-1.0°C per minute to room temperature. Seed crystal addition at the metastable zone boundary ensures consistent nucleation and uniform crystal growth.

Recrystallization yield optimization studies reveal that multiple recrystallization cycles achieve purities exceeding 99.5% with overall recovery rates of 60-70% [14] [17]. Solvent selection impacts both crystal habit and purity, with methanol-based systems favoring needle-like crystals while ethanol systems produce more equant crystal morphologies. Particle size analysis using laser diffraction demonstrates median particle sizes ranging from 50-200 micrometers, suitable for pharmaceutical applications.

Alternative crystallization approaches utilizing anti-solvent precipitation with diethyl ether or hexane as anti-solvents achieve rapid crystallization with high yields [12]. However, these methods require careful control to prevent amorphous precipitation and ensure acceptable crystal quality. Polymorphic screening studies confirm the existence of a single stable crystalline form under ambient conditions, simplifying manufacturing and quality control requirements.

Chromatographic Purification Strategies

Chromatographic purification provides high-resolution separation capabilities essential for achieving pharmaceutical-grade purity standards [14] [18] [19]. Reversed-phase high-performance liquid chromatography using C18 stationary phases with acetonitrile-water mobile phase systems demonstrates excellent separation of Sitagliptin FP Impurity B from structurally related compounds.

Preparative-scale chromatography utilizing 250 millimeter × 21.2 millimeter columns packed with 5-micrometer C18 particles achieves baseline separation with resolution factors exceeding 2.0 [14] [19]. Mobile phase optimization studies reveal that acetonitrile concentrations of 65% provide optimal retention characteristics while maintaining acceptable analysis times. Gradient elution programs starting at 20% acetonitrile and increasing to 80% over 30 minutes enable efficient separation of complex impurity mixtures.

Method development studies demonstrate linear detector response over concentration ranges of 0.1-100 micrograms per milliliter with correlation coefficients exceeding 0.999 [19]. Limits of detection and quantification of 0.03 and 0.1 micrograms per milliliter, respectively, ensure adequate sensitivity for trace impurity analysis. Robustness testing confirms method reliability across typical variations in temperature (±5°C), pH (±0.2 units), and mobile phase composition (±2%).

Flash chromatography using silica gel stationary phases with gradient elution provides cost-effective purification for gram-scale preparations [14]. Solvent systems progressing from 1% to 8% methanol in diethyl ether achieve effective separation with product recovery rates of 85-90%. Automated flash chromatography systems enable rapid purification with minimal operator intervention, suitable for routine laboratory-scale preparations.

Purification MethodYield (%)Purity (%)Processing TimeScalability
Recrystallization (EtOH/H2O)65-70>99.58-12 hoursHigh
Preparative HPLC80-85>99.82-4 hoursLow
Flash Chromatography85-90>99.01-2 hoursMedium
Anti-solvent Precipitation75-80>98.530 minutesHigh

XLogP3

1.2

Dates

Last modified: 04-14-2024

Explore Compound Types